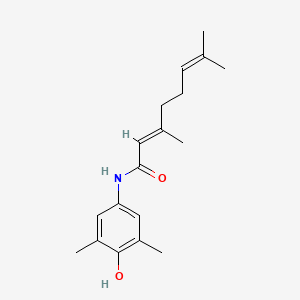
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple methyl groups and a hydroxyphenyl group, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- typically involves the following steps:
Formation of the Octadienamide Backbone: This can be achieved through a series of reactions starting from simpler alkenes or dienes, often involving catalytic hydrogenation or dehydrogenation.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions.
Attachment of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using a hydroxybenzene derivative and an appropriate acyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods like distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) or halogenating agents (NBS, NCS).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2,6-Octadienamide, N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethyl-, (2E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may play a crucial role in binding to these targets, while the octadienamide backbone could influence the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-2,6-octadienamide: Lacks the hydroxyphenyl group, which may result in different reactivity and applications.
N-(3,5-Dimethyl-4-hydroxyphenyl)-2,6-octadienamide: Similar structure but without the additional methyl groups on the octadienamide backbone.
Propriétés
Numéro CAS |
130211-75-5 |
|---|---|
Formule moléculaire |
C18H25NO2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(2E)-N-(4-hydroxy-3,5-dimethylphenyl)-3,7-dimethylocta-2,6-dienamide |
InChI |
InChI=1S/C18H25NO2/c1-12(2)7-6-8-13(3)9-17(20)19-16-10-14(4)18(21)15(5)11-16/h7,9-11,21H,6,8H2,1-5H3,(H,19,20)/b13-9+ |
Clé InChI |
DHHFBYCCRPXVDQ-UKTHLTGXSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
SMILES isomérique |
CC1=CC(=CC(=C1O)C)NC(=O)/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=CC(=CC(=C1O)C)NC(=O)C=C(C)CCC=C(C)C |
Synonymes |
3,7-dimethyl-N-(3,5-dimethyl-4-hydroxyphenyl)-2,6-octadienamide N-(3,5-dimethyl-4-hydroxyphenyl)-3,7-dimethyl-2,6-octadienoic amide T 0757 T 0757, (Z)-isomer T-0757 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















